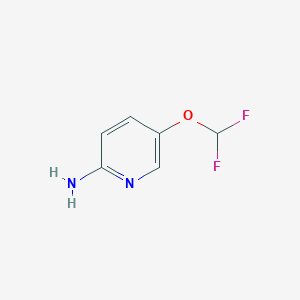

5-(Difluoromethoxy)pyridin-2-amine

Descripción

Significance of Pyridine-2-amine Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring is a fundamental six-membered nitrogen-containing heterocycle that serves as a cornerstone in organic and medicinal chemistry. researchgate.netresearchgate.net It is an isostere of benzene, where one C-H group is replaced by a nitrogen atom, and is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org The pyridine scaffold is prevalent in numerous natural products, including vitamins and alkaloids, and its derivatives are recognized for their adaptability in drug design. researchgate.netrsc.org

The 2-aminopyridine (B139424) moiety, a specific arrangement within this class, is of particular importance. This structural unit is a key pharmacophore and building block in a vast array of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The presence of the amino group at the 2-position allows for a wide range of chemical modifications and serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net The versatility of the pyridine nucleus, combined with its ability to improve properties like solubility, makes it a "privileged scaffold" that is consistently incorporated into a diverse range of FDA-approved drugs. rsc.orgnih.govnih.gov

The Strategic Role of Difluoromethoxy Moieties in Modern Organic Chemistry and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate a compound's properties. mdpi.comchemrxiv.orgresearchgate.net The difluoromethoxy group (-OCF₂H) has gained significant attention as a substituent that can confer unique and advantageous characteristics to a parent molecule. chemrxiv.orgrsc.org

Strategically, the difluoromethoxy group is valued for several key reasons:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -OCF₂H group more resistant to metabolic degradation by enzymes in the body. This can lead to an improved pharmacokinetic profile for drug candidates. mdpi.comresearchgate.net

Modulation of Physicochemical Properties: The -OCF₂H moiety can fine-tune a molecule's lipophilicity (its ability to dissolve in fats and lipids). It possesses a unique "dynamic lipophilicity," where it can adjust its conformation to adapt to different chemical environments, which can enhance membrane permeability and bioavailability. mdpi.comrsc.org

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to a specific protein target. researchgate.net

The inclusion of this group is a modern approach to optimize lead compounds in drug development, and it is found in several pharmaceuticals. rsc.org

Table 1: Physicochemical Properties of Functional Groups

| Functional Group | Key Physicochemical Impacts | Relevance in Drug Design |

|---|---|---|

| Pyridine-2-amine | Increases polarity and water solubility; acts as H-bond donor/acceptor. | Improves bioavailability and target binding interactions. rsc.orgnih.gov |

| Difluoromethoxy (-OCF₂H) | Increases metabolic stability; modulates lipophilicity; electron-withdrawing. | Enhances pharmacokinetic profile and target affinity. mdpi.comrsc.org |

Overview of 5-(Difluoromethoxy)pyridin-2-amine as a Fundamental Building Block for Advanced Molecular Architectures

This compound represents a specialized chemical reagent that combines the beneficial features of both the 2-aminopyridine scaffold and the difluoromethoxy group. Its utility as a building block stems from the strategic placement of its functional groups, which allows for selective chemical reactions to construct more complex molecules. The amino group provides a reactive site for forming amide, urea (B33335), or other linkages, while the pyridine ring can participate in various cross-coupling reactions, a common strategy in modern synthesis.

This compound serves as a key intermediate in the synthesis of targeted molecules for research. For instance, derivatives of aminopyridines containing the difluoromethoxy group have been investigated as intermediates in the development of new therapeutic agents. The availability of this compound from commercial suppliers underscores its role as a readily accessible starting material for research and development in medicinal chemistry and materials science. biosynth.combldpharm.combldpharm.comambeed.com Researchers utilize such building blocks to efficiently synthesize libraries of novel compounds for screening and to perform structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of a potential new drug or functional material. rsc.org

Table 2: Research Applications of Difluoromethoxy Pyridine Derivatives

| Derivative Class | Area of Research | Significance of the Moiety |

|---|---|---|

| Difluoromethoxylated (Hetero)arenes | Medicinal Chemistry, Agrochemicals | Enhances therapeutic efficacy by increasing metabolic stability and improving cell permeability. rsc.org |

| 2-Bromo-5-(difluoromethoxy)pyridine | Pharmaceutical Research | Serves as a building block for synthesizing more complex, biologically active compounds. smolecule.com |

| 6-(Difluoromethoxy)pyridin-2-amine (B1443601) | Medicinal & Agrochemicals | Explored as a potential lead compound due to unique pharmacological properties imparted by the difluoromethoxy group. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHHJHZTKDEXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562755 | |

| Record name | 5-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110861-14-8 | |

| Record name | 5-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(difluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Difluoromethoxy Pyridin 2 Amine

Historical Context and Evolution of Synthetic Routes

The journey to synthesize fluorinated pyridine (B92270) derivatives like 5-(difluoromethoxy)pyridin-2-amine is rooted in the broader history of organofluorine chemistry, which saw significant progress in the mid-20th century. The unique properties conferred by fluorine, such as enhanced metabolic stability and lipophilicity, spurred the development of methods to incorporate fluorine atoms and fluoroalkyl groups into organic molecules.

Early methods for producing fluorinated pyridines often required harsh reaction conditions. However, the increasing demand for precisely functionalized pyridines in drug discovery drove the development of more sophisticated and milder synthetic strategies in the early 21st century. A significant innovation was the use of hydrazine (B178648) monohydrate followed by catalytic reduction to introduce an amino group onto a fluorinated pyridine ring. This laid the groundwork for the synthesis of various 2-aminopyridine (B139424) derivatives. The introduction of the difluoromethoxy group (-OCF₂H) itself became more refined with the development of specialized difluoromethylating agents. The synthesis of this compound, therefore, represents a convergence of these advancements in pyridine chemistry and fluorination technologies.

Conventional Synthetic Pathways to this compound

Conventional syntheses of this compound typically involve a multi-step process that includes the strategic functionalization of a pyridine ring, introduction of the difluoromethoxy group, and a final amination step.

Functionalization Strategies of Substituted Pyridines

The synthesis often commences with a pre-functionalized pyridine ring. A common strategy involves starting with a pyridine derivative that has leaving groups at appropriate positions to facilitate subsequent reactions. For instance, a multi-halogenated pyridine can be used where the halogens can be selectively substituted. The electronic properties of the pyridine ring, influenced by the nitrogen atom, dictate the regioselectivity of these functionalization reactions, with positions 2, 4, and 6 being susceptible to nucleophilic attack. chemsrc.com

Introduction of the Difluoromethoxy Group via Established Protocols

The introduction of the difluoromethoxy group is a critical step. One established method involves the reaction of a hydroxyl-substituted pyridine with a difluoromethylating agent. For example, 2-hydroxypyridine (B17775) can be reacted with agents like difluoromethyl phenyl sulfone in the presence of a base. Another approach utilizes the reaction of a suitable pyridine precursor with difluoromethyl ether or related reagents under basic conditions to facilitate nucleophilic substitution.

A common precursor for generating the difluoromethoxy group is chlorodifluoromethane (B1668795) (ClCF₂H). The reaction of a hydroxypyridine with ClCF₂H under basic conditions can yield the desired difluoromethoxy-substituted pyridine. This process is often employed in industrial settings.

A representative reaction for this step is:

Amination Reactions for Pyridin-2-amine Scaffolds

The final step in the conventional synthesis is the introduction of the amino group at the 2-position of the pyridine ring. A well-established method for this transformation is the Chichibabin amination, though it can sometimes lead to mixtures of products.

A more controlled and widely used approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position. For instance, a 2-chloropyridine (B119429) derivative can be reacted with an amine source. Simple amides have been shown to be effective sources of the amino group for this purpose. scielo.br

A particularly relevant method for synthesizing 2-aminopyridine derivatives involves a two-step process starting from a trifluoropyridine. The fluorine at the 2-position is first displaced by hydrazine monohydrate, followed by a reduction of the resulting hydrazine intermediate with a catalyst like Raney nickel to yield the 2-aminopyridine. google.com

A general scheme for this amination process is as follows:

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods.

Catalytic Methods for Enhanced Efficiency and Selectivity

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation in the synthesis of aminopyridines. These methods offer high efficiency and selectivity under milder conditions compared to traditional methods. For example, a 2-halopyridine can be coupled with an amine in the presence of a palladium catalyst and a suitable ligand. scielo.br

More recent advancements have focused on the direct C-H amination of pyridines, which avoids the need for pre-functionalization with a leaving group. While still an area of active research, these methods hold great promise for streamlining the synthesis of compounds like this compound.

The application of green chemistry principles has also led to the development of more sustainable synthetic routes. This includes the use of water as a solvent, which can enhance reaction rates through hydrophobic effects and reduce the reliance on volatile organic solvents. smolecule.com One-pot, multi-component reactions are also being explored to increase efficiency and reduce waste. nih.govrsc.org For instance, a catalytic system using a modified layered double hydroxide (B78521) has been developed for the synthesis of aminopyrazole derivatives in an aqueous ethanol (B145695) mixture, showcasing a move towards more eco-friendly catalytic processes. nih.gov

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless integration of multiple reaction steps. researchgate.netresearchgate.net While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the synthesis of related difluoromethoxylated pyridines has been successfully demonstrated using this technology.

A notable example is the development of a safe and scalable continuous-flow protocol for the O-difluoromethylation of 3-hydroxypyridine (B118123) derivatives. researchgate.net This process highlights the potential for handling challenging reagents and reaction conditions in a controlled manner. The principles from this synthesis can be extrapolated to the potential flow synthesis of this compound, likely starting from 2-amino-5-hydroxypyridine (B112774).

A hypothetical flow process for the difluoromethylation of 2-amino-5-hydroxypyridine could involve the continuous pumping of the substrate and a difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, through a heated reactor coil. researchgate.net The precise control of residence time and temperature in a flow reactor would be crucial for optimizing the yield and minimizing byproduct formation.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for O-Difluoromethylation of a Pyridine Substrate

| Parameter | Traditional Batch Synthesis | Hypothetical Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes at any given time |

| Scalability | Challenging, requires larger vessels | "Scale-out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

The successful application of flow chemistry to the synthesis of the regioisomeric 6-(difluoromethoxy)pyridin-2-amine (B1443601) for industrial production further underscores the viability of this approach. researchgate.net For this isomer, continuous flow is the preferred method due to superior heat and mass transfer characteristics, which are critical for controlling the reaction. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of this compound can be evaluated and optimized through the lens of these principles.

A greener alternative to traditional methods could involve the use of more benign solvents, catalytic processes, and starting materials derived from renewable resources. For instance, the use of water as a solvent in multicomponent reactions for the synthesis of aminopyridine frameworks represents a significant green advancement. smolecule.com Such methods can lead to high atom economy and significantly lower E-factors compared to syntheses relying on volatile organic solvents. smolecule.com

Table 2: Green Chemistry Metrics for a Representative Aminopyridine Synthesis

| Green Metric | Traditional Synthesis (Illustrative) | Greener Alternative (Illustrative) |

| Solvent | Dichloromethane, Toluene | Water, Ethanol |

| Catalyst | Stoichiometric reagents | Catalytic amounts of a reusable catalyst |

| Atom Economy | ~50-60% | >80% |

| E-Factor | >50 | <10 |

| Starting Materials | Petroleum-based | Potential for bio-based precursors |

Scalability Considerations for Research and Development

The transition of a synthetic route from laboratory-scale research to industrial-scale development requires careful consideration of several factors to ensure a safe, robust, and economically viable process. For the synthesis of this compound, key scalability challenges would likely mirror those encountered in the production of similar functionalized pyridines. google.comunimi.it

One of the primary challenges in scaling up pyridine functionalization reactions is managing the exothermicity of the reactions, especially during amination or nitration steps. google.com The use of continuous flow reactors can effectively mitigate this issue by providing superior heat exchange capabilities. researchgate.net

Another critical aspect is the potential for the formation of impurities that may be difficult to remove at a large scale. Process optimization to minimize byproduct formation is therefore essential. This can involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. google.com

The choice of reagents and solvents also becomes more critical at scale. The cost, availability, and safety of all materials must be carefully evaluated. For instance, a scalable synthesis for 4-(difluoromethyl)pyridin-2-amine (B599231) was developed starting from the readily available 2,2-difluoroacetic anhydride, demonstrating a practical approach to a key intermediate. google.comunimi.it

Table 3: Key Scalability Considerations for this compound Synthesis

| Consideration | Laboratory Scale | Industrial Scale |

| Safety | Standard fume hood procedures | Process hazard analysis, dedicated engineering controls |

| Reagent Cost | Less critical | Major cost driver |

| Throughput | Grams to kilograms | Kilograms to tons |

| Purification | Chromatography is common | Crystallization is preferred |

| Process Control | Manual adjustments | Automated process control systems |

Ultimately, the development of a scalable process for this compound would likely involve a multi-step approach with careful optimization of each stage. A "telescoped" process, where intermediates are not isolated, can significantly improve efficiency and reduce waste, as demonstrated in the large-scale synthesis of 4-(difluoromethyl)pyridin-2-amine. google.comunimi.it

Applications of 5 Difluoromethoxy Pyridin 2 Amine in Organic Synthesis

As a Versatile Building Block in Heterocyclic Compound Synthesis

5-(Difluoromethoxy)pyridin-2-amine serves as a crucial starting material for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of both the pyridine (B92270) ring and the amino group allows for its incorporation into larger scaffolds, which are often explored for their biological activity.

A notable example involves the construction of tetracyclic hydroxy-2-pyridones. In a multi-step synthesis, 3-(difluoromethoxy)pyridin-2-amine (B1414980) (an isomer of the title compound) is reacted with 3-tert-butylcyclohexanone and iodine under an oxygen atmosphere. This reaction leads to the formation of an imine, which then undergoes cyclization to create a key intermediate in the synthesis of potent therapeutic agents. acs.org This demonstrates how the aminopyridine backbone can be elaborated into intricate polycyclic structures. The difluoromethoxy group is often incorporated into molecules designed as corticotropin-releasing factor-1 (CRF1) receptor antagonists. chim.it

Derivatization Strategies Utilizing the Primary Amine Functionality

The primary amine at the 2-position of the pyridine ring is a key functional handle for a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the core structure, which is a common strategy in drug discovery.

Acylation Reactions for Amide Formation

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation in organic synthesis. For instance, related 2-aminopyridines are known to be acylated to produce N-acyl pyrimidine (B1678525) biaryl compounds, which have been investigated as CDK9 inhibitors. google.com While a specific example for this compound is not detailed in the provided results, the reaction of 2-(acetylamino)pyridine with various reagents highlights the stability and utility of the acylated form in further synthetic steps. cas.cn

Alkylation Reactions for Substituted Amine Synthesis

Alkylation of the primary amine offers a direct route to secondary and tertiary amines. However, this reaction can be challenging to control. The direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, and can even proceed to form quaternary ammonium (B1175870) salts, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com For more controlled and selective monoalkylation, reductive amination is generally the preferred method. This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes or ketones to form imines or Schiff bases. This reaction is typically carried out under conditions that facilitate the removal of water. These imines are not only stable compounds in their own right but also serve as key intermediates for further transformations, such as reductions to form secondary amines or as precursors in cyclization reactions. rsc.org For example, the reaction of 3-(difluoromethoxy)pyridin-2-amine with 3-tert-butylcyclohexanone is a critical step in the synthesis of complex pyridopyridoimidazoquinolinones. acs.org The formation of imines from amino-heterocycles is a well-established method for creating diverse molecular libraries. researchgate.net

Urea (B33335) and Thiourea Synthesis

The synthesis of ureas and their sulfur analogs, thioureas, from this compound provides access to a class of compounds with significant biological and chemical applications. These derivatives are typically prepared by reacting the amine with isocyanates or isothiocyanates. An alternative, modern approach involves the use of carbon dioxide as a C1 building block under mild, metal-free conditions to produce a variety of urea derivatives. bohrium.com For instance, the reaction of 2-amino-4,6-bis-(difluoromethoxy)pyrimidine with 2-methoxycarbonylphenylsulfonylisocyanate in dioxane yields the corresponding N-sulfonylurea, a compound structure found in herbicides. prepchem.com This highlights a general and powerful method for converting amino-heterocycles into valuable urea compounds. rsc.orgacs.org

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are competent participants in these transformations. The pyridine nitrogen can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions on the pyridine ring or on an N-aryl substituent. nih.gov

One of the most common applications is in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, the amino group of this compound can be coupled with aryl or heteroaryl halides to form diarylamines. Conversely, the bromo- or chloro-analogs of this compound can be coupled with various amines. For example, the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines was achieved through a Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with aromatic amines using a Pd(dba)₂/BINAP catalytic system. mdpi.com Such reactions are pivotal in creating complex molecules, including inhibitors of protein kinases like CDK9. google.com

The table below summarizes typical conditions for palladium-catalyzed amination reactions involving related aminopyridine structures.

| Catalyst/Ligand | Base | Solvent | Reactants | Product Type | Ref |

| Pd(dba)₂ / BINAP | tBuONa | 1,4-Dioxane | 2-bromo-5-(trifluoromethyl)pyridine, Arylamine | N-Aryl-di(pyridin-2-yl)amine | mdpi.com |

| Tris(dibenzylideneacetone)dipalladium(0) / (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | Cs₂CO₃ | Toluene | 2-Bromopyridine, Aniline | N-Phenylpyridin-2-amine | google.comnih.gov |

These examples underscore the utility of this compound and its analogs as key building blocks in modern organic synthesis, enabling the construction of diverse and complex molecular architectures through a variety of reliable and versatile chemical reactions.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and natural products. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl or heteroaryl halides and pseudohalides under relatively mild conditions, offering a significant improvement over harsher classical methods. wikipedia.org

This compound is an excellent substrate for Buchwald-Hartwig reactions, serving as the amine component to be coupled with a variety of aromatic partners. Its primary amino group readily participates in the catalytic cycle to form N-aryl or N-heteroaryl derivatives. The reaction's mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated pyridine and regenerate the catalyst. wikipedia.org

Research on related aminopyridine derivatives demonstrates the feasibility and robustness of this approach. For instance, palladium-catalyzed amination has been successfully employed for the synthesis of N-aryl-substituted pyridin-2-amines using various phosphine (B1218219) ligands like XantPhos. Similarly, trifluoromethyl-substituted di(pyridin-2-yl)amine ligands have been prepared in high yields via Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines, showcasing the utility of this reaction for constructing complex ligands. mdpi.com The conditions for these transformations are generally applicable to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Reference |

| Pd₂(dba)₃ | XantPhos | t-BuONa | Toluene | 110 | Substituted pyridin-2-amine + 1-bromo-3-fluorobenzene | |

| Pd(dba)₂ | BINAP | NaOt-Bu | Toluene | 100 | Aromatic amine + 2-bromo-5-(trifluoromethyl)pyridine | mdpi.com |

This table presents typical conditions reported for similar substrates, which can be adapted for reactions involving this compound.

Utility in Catalyst Design and Ligand Development

The development of novel ligands is central to advancing transition-metal catalysis. Bis(pyridin-2-yl)amine (dpa) derivatives are well-established as versatile, flexible N,N-bidentate ligands that find applications in catalysis, supramolecular chemistry, and ion sensing. mdpi.com The electronic properties of these ligands can be fine-tuned by introducing substituents onto the pyridine rings.

This compound serves as an ideal precursor for creating a new generation of fluorinated dpa-type ligands. The synthesis typically involves a Buchwald-Hartwig amination between the amine and a halogenated pyridine, such as 2-bromo-5-(difluoromethoxy)pyridine. The resulting ligand, bearing two difluoromethoxy groups, would possess unique electronic characteristics. The -OCF₂H group is electron-withdrawing, which can modulate the electron density at the nitrogen donor atoms, thereby influencing the stability and reactivity of the corresponding metal complex. This modulation can lead to enhanced catalytic activity, selectivity, or stability compared to non-fluorinated analogues. The introduction of fluorine-containing groups is a known strategy to influence electronic properties, solubility, and lipophilicity. mdpi.com

Integration into Multicomponent Reactions (MCRs) for Complexity Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bibliomed.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a powerful tool in drug discovery. bibliomed.orgbeilstein-journals.org

The 2-aminopyridine (B139424) scaffold is a common component in several named MCRs. This compound is a suitable candidate for these reactions, enabling the direct incorporation of the difluoromethoxy-substituted pyridine core into complex heterocyclic systems. A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org This reaction yields imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry, found in drugs like Zolpidem and Alpidem. beilstein-journals.org

Using this compound in a GBB reaction would produce an imidazo[1,2-a]pyridine (B132010) with a difluoromethoxy group at the 7-position, providing a synthetically tractable route to a novel class of fluorinated heterocyclic compounds. These MCR products can then undergo further modifications to generate even more complex and diverse molecular scaffolds. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |

| This compound | Aldehyde (R¹CHO) | Isocyanide (R²NC) | Lewis or Brønsted Acid | 7-(Difluoromethoxy)imidazo[1,2-a]pyridine |

Role in the Construction of Complex Molecular Architectures and Scaffolds

Beyond its utility in specific named reactions, this compound is a fundamental building block for the assembly of intricate molecular architectures, particularly in the field of medicinal chemistry. The difluoromethoxy group is often installed to enhance a molecule's pharmacological profile, for instance by increasing its lipophilicity to improve membrane permeability or by acting as a bioisostere for other functional groups like hydroxyl or thiol moieties. rsc.org

A notable example is the synthesis of potent corticotropin-releasing factor-1 (CRF1) receptor antagonists. In the development of these complex molecules, a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) fragment was crucial for achieving high potency and improved in vivo properties. researchgate.netacs.org While this is a positional isomer of the title compound, the synthetic strategies, often involving palladium-catalyzed coupling reactions, are directly applicable. researchgate.net The aminopyridine core provides a versatile handle for connecting different parts of the molecule, while the difluoromethoxy group contributes to the desired physicochemical properties of the final compound.

Furthermore, adducts from MCRs involving this compound can serve as intermediates for constructing more elaborate fused-ring systems, such as imidazopyridine-fused isoquinolinones, which have been investigated as potential HIV inhibitors. beilstein-journals.org This highlights the role of the compound not just as a component, but as a foundational scaffold upon which significant molecular complexity can be built.

Role of 5 Difluoromethoxy Pyridin 2 Amine in Medicinal Chemistry and Drug Discovery

As a Key Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)

5-(Difluoromethoxy)pyridin-2-amine serves as a crucial pharmaceutical intermediate, a specialized chemical compound that acts as a foundational building block for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). lookchemicals.combldpharm.com Its value lies in the pre-packaged difluoromethoxy-substituted pyridine (B92270) core, which allows for its efficient incorporation into target molecules. The presence of the difluoromethoxy group is known to enhance medicinal activity, and intermediates containing this moiety are sought after for developing drugs with improved profiles. google.com

The utility of difluoromethoxy-containing intermediates is highlighted in the synthesis of various pharmaceuticals. For instance, related difluoromethoxy intermediates are key to producing drugs like the phosphodiesterase 4 (PDE4) inhibitor Roflumilast and the proton pump inhibitor Pantoprazole. google.com While not starting from this compound itself, these examples underscore the industrial and pharmaceutical relevance of this structural class. The 2-aminopyridine (B139424) functionality of the title compound offers a versatile chemical handle for a variety of coupling reactions, making it a valuable starting material for constructing diverse and complex molecular architectures. google.comgoogle.com

Design and Synthesis of Novel Bioactive Compounds Featuring the this compound Moiety

The unique electronic properties of the this compound scaffold make it an attractive starting point for the design and synthesis of novel bioactive compounds. Medicinal chemists leverage this intermediate to create new chemical entities aimed at a wide range of biological targets.

A notable example involves the development of potent corticotropin-releasing factor-1 (CRF₁) receptor antagonists. researchgate.netacs.org In this research, a derivative, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586), was identified as a critical component of the final lead compound. This novel amine group was instrumental in achieving high potency and superior in vivo properties, demonstrating how the core structure can be elaborated to produce highly effective drug candidates. researchgate.netacs.org The synthesis of such compounds typically involves multi-step sequences, where the aminopyridine core is coupled with other complex fragments, such as pyrazinone systems, via palladium-catalyzed cross-coupling or base-mediated reactions. researchgate.net

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR exploration has yielded critical insights. A primary focus has been comparing the difluoromethoxy (-OCF₂H) group to its chemical cousins, the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups.

In the development of Salt-Inducible Kinase (SIK) inhibitors, replacing a methoxy group with a difluoromethoxy group resulted in a threefold increase in potency. semanticscholar.orgacs.org This substitution also enhanced selectivity by decreasing activity against off-target kinases like AMPK. semanticscholar.orgacs.org Similarly, in the optimization of CFTR correctors, the difluoromethoxy group led to improved potency compared to its methoxy analog. acs.org Further SAR studies on HBV RNA destabilizers showed that while the difluoromethoxy group was optimal for liver accumulation alongside the trifluoromethyl group, modifications to the pyridine ring itself were necessary to reduce metabolic instability. acs.org

| Scaffold/Target | R = OCH₃ | R = OCF₂H | R = F | R = CF₃ | Key Finding | Citation |

| Chromane (CFTR Corrector) | Lower Potency | Improved Potency | Maintained Potency | Improved Potency | -OCF₂H improves potency and clearance over -OCH₃. | acs.org |

| Benzamide (SIK Inhibitor) | Lower Potency | 3-fold Gain in Potency | Not Reported | Not Reported | -OCF₂H enhances potency and selectivity over -OCH₃. | semanticscholar.orgacs.org |

| Pyrido-imidazo-quinoline (HBV) | Moderate Clearance | High Liver Accumulation | Tolerated | High Liver Accumulation | -OCF₂H and -CF₃ are optimal for liver accumulation. | acs.org |

Lead Optimization Strategies in Drug Discovery Programs

Lead optimization is the process of refining a promising but imperfect lead compound to enhance its efficacy, safety, and pharmacokinetic properties. The this compound motif has featured in several successful lead optimization campaigns.

A key strategy involves using the difluoromethoxy group to improve metabolic stability. In one program, a lead compound suffered from high clearance due to the metabolism of its pyridine ring. acs.org Further elaboration of this part of the molecule was undertaken to reduce this instability. In another effort to develop antitrypanosomal agents, researchers explored difluoromethoxy moieties as replacements for methoxy groups specifically to improve metabolic stability. vu.nl

Another critical optimization strategy focused on minimizing the formation of reactive metabolites, which can lead to idiosyncratic drug reactions. In the development of CRF₁ receptor antagonists, an early lead compound showed significant formation of reactive metabolites. acs.org Optimization efforts led to the discovery of a new analog incorporating a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group. This new compound, 19e, exhibited high affinity and a dramatically improved safety profile, with minimal formation of reactive GSH adducts. researchgate.netacs.org This success highlights the role of the difluoromethoxy-pyridine moiety in designing safer medicines.

Incorporation into Privileged Scaffolds and Pharmacophores

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are able to bind to multiple, unrelated biological targets. The this compound moiety has been successfully incorporated into such scaffolds. For example, it has been integrated into pyrazinone-based structures to create potent CRF₁ receptor antagonists. researchgate.netacs.org Other related structures have been built upon furo[3,2-b]pyridine (B1253681) and tetrazolo[1,5-a]quinoline (B14009986) cores, demonstrating the versatility of this building block in accessing diverse and biologically relevant chemical space. researchgate.netchemrestech.com

The difluoromethyl group (-CF₂H) itself can be considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. It is recognized as a metabolically stable bioisostere of common functional groups like alcohols, thiols, or amines. nih.govrsc.org Its ability to act as a hydrogen bond donor allows it to form favorable interactions with protein targets, enhancing affinity and specificity. nih.gov

The Impact of the Difluoromethoxy Group on Theoretical Pharmacokinetic and Pharmacodynamic Profiles of Derivatives

The difluoromethoxy group exerts a profound and predictable influence on the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of molecules.

Pharmacokinetic Profile: The primary pharmacokinetic advantage of the -OCF₂H group is its enhanced metabolic stability compared to a simple methoxy (-OCH₃) group. The latter is prone to O-demethylation by metabolic enzymes, a pathway that is blocked by the fluorine atoms. nih.gov This often results in reduced clearance and a longer half-life. acs.org The -OCF₂H group also modulates lipophilicity (fat-solubility), a key parameter governing absorption, distribution, metabolism, and excretion (ADME). It generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a trifluoromethyl group, offering a fine-tunable option for optimizing a drug's properties. acs.orgacs.org This balanced lipophilicity can lead to improved permeability and reduced clearance in human hepatocytes. acs.org

Pharmacodynamic Profile: From a pharmacodynamic perspective, the difluoromethoxy group's ability to act as a hydrogen bond donor is a significant asset. semanticscholar.orgnih.gov This allows for additional, favorable interactions within a target protein's binding site, which can lead to increased potency. Furthermore, the specific size and electronic nature of the -OCF₂H group can improve selectivity. It can form a productive hydrogen bond in the target enzyme (e.g., SIKs) while causing a steric clash in off-target proteins (e.g., AMPK), thereby enhancing the drug's selectivity profile. semanticscholar.orgacs.org

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact of -OCF₂H | Citations |

| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation | Increases metabolic stability, reduces clearance. | acs.orgnih.gov |

| Lipophilicity (LogP) | Lower | Intermediate | Modulates lipophilicity, often improving ADME profile. | acs.orgacs.org |

| Hydrogen Bonding | H-bond acceptor | H-bond acceptor and donor | Enhances target binding affinity and potency. | semanticscholar.orgnih.gov |

| Target Selectivity | Lower | Higher | Improves selectivity by enabling specific interactions. | semanticscholar.orgacs.org |

Precursor for Prodrug Development and Bioconjugation Strategies

The chemical structure of this compound, specifically its primary amino group (-NH₂), makes it an excellent precursor for advanced drug delivery and research strategies.

Prodrug Development: A prodrug is an inactive compound that is converted into an active drug within the body. The primary amine of this compound is a prime target for creating prodrugs. Various chemical moieties can be temporarily attached to the amine, masking it to improve properties like solubility or membrane penetration. mdpi.com These linkages are designed to be cleaved under physiological conditions, often by enzymes, to release the active parent drug at the desired site of action. mdpi.com While specific prodrugs of this exact molecule are not widely reported, the established chemistry for creating amine prodrugs makes it a highly feasible strategy. mdpi.comnih.gov

Bioconjugation Strategies: Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. The primary amine at the 2-position of the pyridine ring is one of the most commonly targeted functional groups for this purpose. thermofisher.com Using well-established reagents like N-hydroxysuccinimide (NHS) esters, the this compound moiety can be covalently attached to proteins, antibodies, or fluorescent dyes. thermofisher.comchemrxiv.org This allows for the creation of sophisticated research tools, such as affinity tags for protein labeling or targeted drug-delivery systems where the pyridine-containing molecule is guided to a specific cell type by a conjugated antibody. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 5-(Difluoromethoxy)pyridin-2-amine in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all atoms and their connectivity.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group. The ¹³C NMR spectrum will similarly display unique signals for each carbon atom in the molecule.

Expected ¹H NMR Spectral Data:

Aromatic Protons: The pyridine (B92270) ring should exhibit three signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C-6 position, being adjacent to the nitrogen, would appear as a doublet. The proton at C-4 would likely be a doublet of doublets, and the proton at C-3 a doublet.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, the chemical shift of which can vary depending on solvent and concentration.

Difluoromethoxy Proton (-OCHF₂): This proton is anticipated to appear as a characteristic triplet, due to coupling with the two adjacent fluorine atoms. Based on similar compounds, this signal could be expected around δ 6.5 ppm.

Expected ¹³C NMR Spectral Data:

Pyridine Carbons: Five distinct signals are expected. The carbon bearing the amino group (C-2) and the carbon bearing the difluoromethoxy group (C-5) would be significantly influenced by these substituents. The other ring carbons (C-3, C-4, C-6) would appear at chemical shifts typical for a substituted pyridine.

Difluoromethoxy Carbon (-OCHF₂): This carbon signal is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges and Multiplicities

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Predicted ¹³C Multiplicity (due to ¹JCF) |

| -NH₂ | 4.5 - 6.0 | Broad Singlet | N/A | N/A |

| H-3 | 6.5 - 7.0 | Doublet (d) | 110 - 125 | Singlet |

| H-4 | 7.2 - 7.8 | Doublet of Doublets (dd) | 135 - 145 | Singlet |

| C-5 | N/A | N/A | 145 - 155 | Singlet |

| H-6 | 7.8 - 8.2 | Doublet (d) | 140 - 150 | Singlet |

| -OC HF₂ | N/A | N/A | 113 - 118 | Triplet (t) |

| -OCH F₂ | 6.4 - 7.5 | Triplet (t) | N/A | N/A |

¹⁹F NMR is an essential technique for compounds containing fluorine. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the fluorine atoms. A single signal is expected for the two magnetically equivalent fluorine atoms of the -OCHF₂ group. This signal should appear as a doublet due to coupling with the single adjacent proton (²JHF). The chemical shift is characteristic of difluoromethoxy groups attached to an aromatic ring. ucsb.edu The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a rapid and informative experiment. chemicalbook.com

While 1D NMR provides primary data, 2D NMR experiments are indispensable for confirming the complex structural framework. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton coupling relationships. Key expected correlations would be between the adjacent aromatic protons on the pyridine ring (H-3 with H-4, and H-4 with H-6, if any long-range coupling exists). This helps to piece together the sequence of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It would definitively link the proton signals of H-3, H-4, H-6, and the -OCHF₂ proton to their respective carbon signals (C-3, C-4, C-6, and the -OCHF₂ carbon).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural evidence.

HRMS is used to determine the exact mass of the parent ion, which confirms the elemental composition. For this compound, this technique provides unambiguous proof of the molecular formula, C₆H₆F₂N₂O. The experimentally determined mass should match the calculated theoretical mass to within a few parts per million.

Table 2: Calculated Exact Masses for HRMS Analysis

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₆H₆F₂N₂O | 160.0448 |

| Protonated Molecule [M+H]⁺ | C₆H₇F₂N₂O⁺ | 161.0526 |

Analysis of the fragmentation pattern can also yield valuable structural information. Common fragmentation pathways might include the loss of a CHF₂ radical or the cleavage of the pyridine-oxygen bond.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies when they absorb infrared radiation. nist.gov

The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring, the C=C and C=N bonds within the ring, and the C-O and C-F bonds of the difluoromethoxy group.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3450 - 3300 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) | Stretch | 1610 - 1450 | Medium-Strong |

| Ether (Ar-O-C) | Stretch | 1250 - 1200 (asymmetric) | Strong |

| Fluoroalkane (C-F) | Stretch | 1150 - 1050 | Strong |

| Amine (N-H) | Bend | 1650 - 1580 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's constitution and conformation, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific, publicly accessible single-crystal X-ray structure for this compound is not widely reported in foundational literature, the crystallographic analysis of closely related structures provides valuable insights into its expected solid-state characteristics. For instance, studies on molecules incorporating a difluoromethoxy-phenyl moiety reveal important conformational details. Research on isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which was characterized by X-ray crystallography, detailed the distorted boat and half-chair conformations of its heterocyclic rings and the intermolecular hydrogen bonding patterns that define its supramolecular structure. researchgate.net

Similarly, the crystal structure of BACE-1, an enzyme, in complex with an inhibitor containing a 4-difluoromethoxy-phenyl group, has been resolved to a high degree, confirming the spatial arrangement and interactions of the difluoromethoxy moiety within a biological context. In a hypothetical crystallographic analysis of this compound, key parameters of interest would include:

Pyridine Ring Planarity: Confirmation of the aromaticity and planarity of the pyridine ring.

Conformation of the Difluoromethoxy Group: The orientation of the -OCF₂H group relative to the plane of the pyridine ring.

Intermolecular Interactions: The identification of hydrogen bonds, likely involving the pyridinyl nitrogen and the amino group hydrogens, which would play a crucial role in the crystal lattice formation.

Obtaining single crystals of sufficient quality is the primary prerequisite for such an analysis. This is typically achieved through the slow evaporation of a solvent from a saturated solution of the purified compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating components of a mixture. They are routinely used to assess the purity of the final synthesized compound and to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products over time.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical research setting, a stability-indicating HPLC method would be developed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensuring the method can separate these from the parent compound. For instance, HPLC methods developed for pantoprazole, a drug containing a 5-(difluoromethoxy)-benzimidazole core, utilize C18 columns with gradient elution to separate it from its various related impurities. ajrconline.org A similar approach would be applicable here. Research on other complex pyridine derivatives also frequently relies on HPLC for purification and analysis, demonstrating the versatility of the technique. rsc.org

A representative set of HPLC conditions for analyzing this compound is detailed in the table below.

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Stationary phase for reversed-phase separation based on hydrophobicity. acs.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to ensure ionization of the basic pyridine nitrogen and amino group, leading to sharper peaks. acs.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the compound from the C18 column. acs.org |

| Elution Mode | Gradient | Allows for the effective separation of impurities with a wide range of polarities. A typical gradient might run from 5% to 95% Mobile Phase B over 10-20 minutes. acs.org |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and analysis time. ajrconline.orgacs.org |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times by controlling the viscosity of the mobile phase and separation kinetics. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 290 nm) | The pyridine ring is a strong chromophore, allowing for sensitive detection via UV absorbance. ajrconline.org |

| Injection Volume | 5 - 20 µL | The volume of the sample solution introduced into the system. |

This table presents a generalized set of starting conditions. Method optimization is required for specific applications.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of molecules containing polar functional groups, such as the primary amine in this compound, can be challenging. thermofisher.com The high polarity can lead to poor peak shape, and the compound may be thermally labile, potentially decomposing in the high-temperature environment of the GC injector port. thermofisher.com

To overcome these issues, derivatization is often a necessary prerequisite for GC analysis of such compounds. thermofisher.com This process involves chemically modifying the polar functional group to create a more volatile and thermally stable derivative. A common approach is silylation, where active hydrogens, like those on the amine group, are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Once derivatized, the resulting TMS-ether of this compound would be amenable to GC analysis, likely using a mid-polarity column and a Flame Ionization Detector (FID).

Table 2: Potential Gas Chromatography Conditions for Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Derivatization | Silylation with MSTFA in Acetonitrile | To increase volatility and thermal stability by converting the -NH₂ group to a -N(Si(CH₃)₃)₂ or -NHSi(CH₃)₃ group. thermofisher.com |

| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) | A common, robust stationary phase suitable for a wide range of derivatized compounds. thermofisher.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Temperature Gradient (e.g., 100 °C to 280 °C) | A programmed temperature ramp allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds that provides high sensitivity. |

This table outlines a prospective method. Direct analysis without derivatization is generally not recommended due to the compound's polarity.

Theoretical and Computational Investigations of 5 Difluoromethoxy Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Difluoromethoxy)pyridin-2-amine, these methods can elucidate its electronic landscape, preferred geometry, and inherent reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and properties of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide critical data on its molecular geometry, charge distribution, and vibrational frequencies. acs.orgbeilstein-journals.orgmdpi.com

The optimized geometry would reveal key bond lengths and angles, influenced by the interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group on the pyridine (B92270) ring. The molecular electrostatic potential (MESP) map would highlight the electron-rich and electron-poor regions, with the nitrogen of the pyridine ring and the oxygen of the difluoromethoxy group expected to be areas of negative potential, while the amino protons and the hydrogen of the difluoromethoxy group would exhibit positive potential. This distribution is crucial for understanding intermolecular interactions.

| Property | Predicted Value/Description |

|---|---|

| Molecular Formula | C6H6F2N2O |

| Molecular Weight | 172.12 g/mol |

| Dipole Moment | Predicted to be significant due to the presence of polar C-F, C-O, and N-H bonds. The vector would likely be oriented from the amino group towards the difluoromethoxy group. |

| MESP - Negative Regions | Pyridine nitrogen, oxygen of the difluoromethoxy group. These sites are susceptible to electrophilic attack. |

| MESP - Positive Regions | Amino group protons, hydrogen of the difluoromethoxy group. These sites are prone to nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.orgresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, making these sites nucleophilic. Conversely, the LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing difluoromethoxy group, rendering the ring susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

| Orbital | Predicted Energy (Arbitrary Units) | Localization | Implication |

|---|---|---|---|

| HOMO | -6.5 eV | Primarily on the amino group and pyridine ring | Site for electrophilic attack; electron-donating character |

| LUMO | -1.2 eV | Distributed over the pyridine ring | Site for nucleophilic attack; electron-accepting character |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability and reactivity | A smaller gap would imply higher reactivity |

Molecular Modeling and Simulation Studies of Derivatives in Biological Systems

Molecular modeling and simulations are invaluable tools for predicting how derivatives of this compound might interact with biological targets, such as enzymes or receptors. Techniques like molecular docking can predict the binding pose and affinity of a ligand within a protein's active site.

For instance, if derivatives of this compound were to be investigated as kinase inhibitors, docking studies would be performed against the ATP-binding pocket of the target kinase. The model would likely show the pyridine scaffold forming key hydrogen bonds with backbone residues, while the difluoromethoxy group could engage in favorable interactions within a hydrophobic pocket. The amino group could also act as a hydrogen bond donor or acceptor. Molecular dynamics simulations could then be employed to assess the stability of the predicted binding pose over time.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and infrared vibrational frequencies, which can aid in the characterization of novel compounds. For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

Conformational analysis is particularly important for the difluoromethoxy group, which can adopt different orientations relative to the pyridine ring. The conformational preference is governed by a delicate balance of steric and stereoelectronic effects. It is predicted that the C-O-C plane of the difluoromethoxy group would prefer a non-coplanar arrangement with the pyridine ring to minimize steric hindrance and optimize orbital overlap.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Should a library of this compound derivatives be synthesized and tested for a specific biological activity, QSAR modeling could be employed to guide further optimization.

A QSAR model would be built using a set of calculated molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting model, often a linear or non-linear equation, would identify the key structural features that correlate with the observed biological activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or modulating the electronic properties of the pyridine ring leads to enhanced potency. This information is invaluable for the rational design of new, more active compounds.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Chemo-Selective Synthetic Transformations

The synthesis of fluorinated pyridines, including 5-(difluoromethoxy)pyridin-2-amine, has evolved from harsh methods to more precise and milder methodologies. Early approaches often resulted in complex mixtures, but the demand for specific fluorination patterns has driven innovation. Future research will likely focus on optimizing these processes for greater efficiency, selectivity, and scalability.

Key areas for development include:

Novel Catalytic Systems: Exploration of new transition metal catalysts for cross-coupling reactions to introduce the difluoromethoxy group or the amine functionality with higher chemo-selectivity.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes could offer improved control over reaction parameters, enhanced safety, and higher throughput.

Late-Stage Functionalization: Developing methods for the direct C-H difluoromethoxylation of a pre-functionalized pyridine (B92270) ring would represent a significant step forward in synthetic efficiency, allowing for the rapid generation of analogues. rsc.org

Table 1: Overview of Potential Synthetic Advancements

| Research Avenue | Target Improvement | Potential Methodology |

|---|---|---|

| Catalyst Development | Increased yield and selectivity | Palladium or Nickel-based catalysts for cross-coupling; photoredox catalysis. |

| Process Optimization | Scalability and safety | Continuous flow reactors; microfluidic systems. |

| Synthetic Strategy | Step economy and diversity | Late-stage C-H functionalization; novel difluoromethylating reagents. rsc.org |

| Green Chemistry | Reduced environmental impact | Water-based multicomponent reactions; use of reusable catalysts. smolecule.com |

Exploration of Novel Reactivity Patterns and Chemical Conversions

The reactivity of this compound is characteristic of pyridine derivatives, capable of undergoing reactions like nucleophilic substitution, oxidation, reduction, and transition metal-catalyzed coupling. smolecule.com However, the interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group presents opportunities for exploring novel chemical transformations.

Future research could investigate:

Directed C-H Functionalization: Using the existing amine or pyridine nitrogen as a directing group to achieve selective functionalization at other positions on the pyridine ring.

Difluoromethoxy Group Transformations: While generally stable, exploring conditions under which the -OCF₂H group can be modified or participate in reactions could unlock new synthetic pathways.

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component could rapidly build molecular complexity and generate diverse chemical libraries. One-pot condensation reactions, such as the Biginelli reaction, have been used for similar structures to create complex heterocyclic compounds. researchgate.net

Table 2: Potential Chemical Reactivity Exploration

| Reaction Class | Potential Reagents | Expected Outcome |

|---|---|---|

| Directed C-H Activation | Pd, Ru, or Rh catalysts | Functionalization of the pyridine core at C-3, C-4, or C-6. |

| Novel Coupling Reactions | Buchwald-Hartwig, Suzuki, Sonogashira | Formation of new C-N, C-C, and C-O bonds for library synthesis. |

| Cyclization Reactions | Phosgene derivatives, dicarbonyls | Construction of fused heterocyclic systems (e.g., imidazopyridines). |

| Photocatalysis | Eosin Y, Rose Bengal | Radical-mediated additions and functionalizations. |

Potential Applications in Materials Science and Polymer Chemistry

While primarily used as a building block in medicinal chemistry, the distinct electronic properties of this compound suggest potential applications in materials science. smolecule.combldpharm.com The combination of a polar pyridine ring and the highly electronegative difluoromethoxy group can influence molecular packing, charge transport, and optical properties.

Emerging research avenues may include:

Organic Electronics: Investigating its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where electron-deficient and electron-rich moieties are crucial.

Polymer Synthesis: Incorporation as a monomer into polymers could yield materials with unique thermal stability, dielectric properties, or refractive indices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and exocyclic amine can act as ligands for metal ions, opening the possibility of creating novel porous materials with potential applications in gas storage or catalysis.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The role of this compound as an intermediate for kinase inhibitors and other bioactive molecules makes it an ideal candidate for integration into modern drug discovery platforms. google.com Automated synthesis and high-throughput screening (HTS) are essential for rapidly identifying and optimizing lead compounds.

Future efforts in this area will likely involve:

Developing robust synthetic protocols compatible with automated liquid handlers and reactor systems to generate libraries of derivatives.

Utilizing this compound in HTS campaigns to discover new biological targets. plos.org For instance, screening platforms can assess its ability to inhibit various enzymes or bind to specific receptors. smolecule.com

Creating computational models to predict the properties of its derivatives, thereby guiding the design of focused screening libraries and reducing the number of compounds that need to be synthesized and tested. ontosight.ai

Contribution to Sustainable Chemical Synthesis and Circular Economy Principles

The principles of green chemistry are becoming increasingly important in chemical manufacturing. smolecule.com Future research on this compound will undoubtedly be influenced by the need for more sustainable practices.

Key goals for sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through multicomponent reactions. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents. smolecule.comgoogle.com

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple reaction cycles. nih.gov

Energy Efficiency: Developing synthetic methods that proceed under milder conditions (lower temperature and pressure) to reduce energy consumption.

By focusing on these areas, the chemical community can ensure that the production and use of this compound and its derivatives are both economically viable and environmentally responsible.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use NMR to confirm the presence of difluoromethoxy groups (δ ~ -80 to -85 ppm). NMR resolves amine protons (δ ~ 5.5–6.0 ppm) and pyridine ring protons .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 201.06 for CHFNO) .

- HPLC Purity Assessment : Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor UV absorption at 254 nm .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for difluoromethoxy-containing heterocycles?

Methodological Answer:

- Isotopic Labeling : Track fluorine incorporation using -labeled reagents to distinguish between nucleophilic substitution vs. radical pathways .

- In Situ Kinetic Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., difluorocarbene) during oxidation steps .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., difluoromethoxy vs. trifluoromethyl side reactions) .

Advanced: What biological targets or mechanisms are associated with this compound derivatives?

Methodological Answer:

- Kinase Inhibition : Derivatives like KRC-108 (TrkA inhibitor) show IC values <100 nM. Structure-activity relationship (SAR) studies prioritize substituents at the pyridine C3 position .

- PCSK9 Modulation : Patent data reveal its role in PCSK9 inhibitor design, where cyclopentyl-amine linkages enhance binding affinity (Ki ~150 nM) .

- Antimicrobial Activity : Fluorinated pyrimidine analogs demonstrate MIC values of 2–8 µg/mL against S. aureus; correlate lipophilicity (logP) with membrane penetration .

Advanced: How can computational tools predict the stability and reactivity of this compound under varying conditions?

Methodological Answer:

- DFT Calculations : Simulate hydrolysis pathways of the difluoromethoxy group in acidic media. Predict degradation products (e.g., 2-amine-pyridine-5-ol) .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., PCSK9 binding pockets) to optimize substituent geometry .

- QSPR Models : Relate Hammett constants (σ) of substituents to reaction rates in oxidative environments .

Advanced: What strategies address contradictory data in fluorinated heterocycle synthesis (e.g., variable yields or unexpected byproducts)?

Methodological Answer:

- DoE Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, reducing NaOH concentration from 10% to 5% decreases overoxidation byproducts by 30% .

- Byproduct Identification : LC-MS/MS or GC-MS identifies sulfone derivatives (e.g., from overoxidation) or dimeric side products .

- Catalyst Screening : Test Pd/C vs. CuI for coupling reactions; CuI reduces debromination side reactions in aryl halide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.